6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]hexanamide
Description
Properties
IUPAC Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c23-17(20-13-14-7-6-12-26-14)10-2-1-5-11-22-18(24)15-8-3-4-9-16(15)21-19(22)25/h3-4,6-9,12H,1-2,5,10-11,13H2,(H,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBBITNUWPWZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]hexanamide typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of the Furan Moiety: The furan-2-ylmethyl group can be introduced via nucleophilic substitution reactions using appropriate furan derivatives.
Formation of the Hexanamide Chain: The hexanamide chain can be attached through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the 2,4-dioxo groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the furan or quinazolinone rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the quinazolinone core may produce hydroxylated quinazolinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinazolinone and furan derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]hexanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core may inhibit certain enzymes, while the furan moiety could interact with other biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
*Estimated based on BI62305’s formula (C₂₂H₂₅N₃O₄) with furan replacing 3-methoxyphenyl.
Key Observations :
- Substituent Effects : The furan-2-ylmethyl group in the target compound introduces a smaller, less polar substituent compared to BI62305’s 3-methoxyphenyl. This may enhance metabolic stability but reduce aqueous solubility .
Pharmacological Activity
While direct activity data for the target compound are unavailable, structurally related compounds exhibit diverse biological profiles:
- EGFR Kinase Inhibition : Quinazoline analogues like Compound 10a () show EGFR kinase inhibition (IC₅₀: <100 nM), attributed to the quinazoline core’s ATP-binding pocket interactions .
- Antioxidant Potential: Furan-containing hydroxamates (e.g., ) exhibit radical scavenging activity (DPPH assay: 70–90% inhibition at 100 μM), though this is context-dependent .
Hypothesized Activity : The target compound’s furan-2-ylmethyl group may enhance selectivity for hydrophobic binding pockets in kinases or HDACs, while the hexanamide linker could improve cell permeability compared to shorter-chain analogues .
Key Observations :
- Yields for tetrahydroquinazolinone derivatives typically range from 50–70%, suggesting moderate synthetic accessibility .
- The furan-2-ylmethyl substituent may simplify purification compared to bulkier aryl groups (e.g., 3-methoxyphenyl in BI62305) due to reduced steric hindrance .
Physicochemical Properties
Table 3. Predicted Physicochemical Parameters
| Compound | logP* | PSA (Ų)* | Solubility (mg/mL)* | Reference |
|---|---|---|---|---|
| Target compound | ~2.8 | ~90 | ~0.1 (PBS) | |
| BI62305 | 3.1 | 95 | 0.05 (PBS) | |
| Compound 10a () | 3.5 | 110 | <0.01 |
*Calculated using SwissADME (values estimated based on structural analogs).
Key Observations :
- High polar surface area (PSA >90 Ų) may limit blood-brain barrier penetration, aligning with peripheral target hypotheses .
Biological Activity
6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]hexanamide is a synthetic compound belonging to the quinazoline family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology and anti-inflammatory research.
Chemical Structure
The compound's structure features a quinazoline core with a furan substituent and a hexanamide moiety. This unique combination of functional groups is believed to contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its mechanisms of action and therapeutic potential.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. Specifically, this compound has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Mechanism of Action:
- Enzyme Inhibition: The compound acts as an inhibitor of specific kinases involved in cancer cell signaling pathways.
- Apoptosis Induction: It triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential in treating inflammatory diseases.
Case Studies and Research Findings
-
In Vitro Studies:
- A study demonstrated that the compound reduced the viability of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range.
- Another investigation reported significant inhibition of IL-6 and TNF-alpha production in lipopolysaccharide-stimulated macrophages.
-
In Vivo Studies:
- Animal models treated with this compound showed reduced tumor growth rates compared to controls.
- Anti-inflammatory effects were confirmed through reduced edema in carrageenan-induced paw edema models.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]hexanamide?
- Methodology : Synthesis typically involves multi-step reactions starting from quinazolinone precursors. For example:
Step 1 : Condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with hexanoic acid derivatives to form the hexanamide backbone.
Step 2 : Functionalization of the furan-2-ylmethyl group via nucleophilic substitution or coupling reactions (e.g., using chloroacetamide intermediates in ethanol/KOH under reflux) .
Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) for high-purity yields.
- Key Considerations : Optimize reaction time and temperature (e.g., 60–80°C for 4–6 hours) to avoid side products like over-oxidized furan derivatives .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the quinazolinone core (δ 10–12 ppm for NH protons) and furan methyl group (δ 2.5–3.5 ppm for CH₂) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z ~400–420) .
- Infrared (IR) Spectroscopy : Detect carbonyl stretching (1650–1750 cm⁻¹) and furan C-O-C vibrations (1200–1250 cm⁻¹) .
- Data Interpretation : Cross-reference spectral data with structurally similar quinazolinone derivatives (e.g., N-(3-chloro-4-methoxyphenyl) analogs) .
Q. What preliminary biological assays are suitable for this compound?
- Screening Protocols :
- Antimicrobial Activity : Use agar diffusion assays against Staphylococcus aureus and Escherichia coli at concentrations of 10–100 µM .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values .
- Anti-inflammatory Potential : Measure inhibition of COX-2 or TNF-α in macrophage models .
- Controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Strategy :
Derivatization : Modify the hexanamide chain length or substitute the furan group with other heterocycles (e.g., thiophene or pyrrole) .
Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding sites (e.g., quinazolinone carbonyl groups) .
Biological Testing : Compare IC₅₀ values across derivatives to correlate structural changes with activity .
- Case Study : Analogous compounds with shorter acyl chains (e.g., butanamide) showed reduced antimicrobial efficacy, suggesting chain length impacts membrane penetration .
Q. What experimental approaches resolve contradictions in reported biological activities?
- Example Conflict : Discrepancies in anticancer activity across cell lines.
- Resolution Methods :
Dose-Response Curves : Test a wider concentration range (1 nM–1 mM) to identify biphasic effects .
Target Validation : Use siRNA knockdowns to confirm involvement of suspected targets (e.g., topoisomerase II or tubulin) .
Metabolic Stability Assays : Evaluate cytochrome P450 interactions to rule out false negatives due to rapid degradation .
Q. How can computational modeling enhance mechanistic understanding of this compound?
- Tools and Workflows :
- Molecular Docking : AutoDock Vina to predict binding to quinazolinone targets (e.g., dihydrofolate reductase) .
- MD Simulations : GROMACS for analyzing stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Build regression models using descriptors like logP and polar surface area to predict bioavailability .
- Validation : Compare computational predictions with experimental IC₅₀ and LogD₇.₄ values .
Key Research Gaps and Recommendations
- Mechanistic Uncertainty : No direct studies on protein targets; prioritize pull-down assays or thermal shift profiling .
- Pharmacokinetics : Limited data on oral bioavailability; conduct in vivo ADME studies in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
